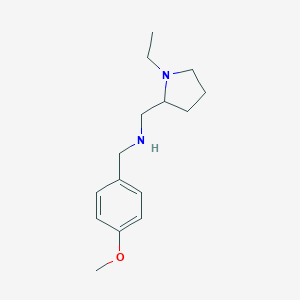

(1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine

Description

The compound “(1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine” (CAS: 52730-34-4) is a secondary amine featuring a pyrrolidine ring substituted with an ethyl group and a 4-methoxy-benzyl moiety. Its structure combines a heterocyclic amine (pyrrolidine) with an aromatic benzyl group modified by a methoxy substituent. This design balances lipophilicity (from the pyrrolidine and benzyl groups) and electronic effects (from the methoxy group), making it relevant in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name |

1-(1-ethylpyrrolidin-2-yl)-N-[(4-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-3-17-10-4-5-14(17)12-16-11-13-6-8-15(18-2)9-7-13/h6-9,14,16H,3-5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWOBTHTAMVEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitro Derivatives

Catalytic hydrogenation represents a foundational approach for synthesizing amine derivatives. In the context of pyrrolidine intermediates, Russian Patent RU2081111C1 (1995) details the hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine under H<sub>2</sub> gas (1 atm) at 70°C using water or acidic aqueous solutions as solvents . This method achieves 83.7–84.2% selectivity for 1-ethyl-2-aminomethylpyrrolidine, a critical precursor for further functionalization.

To incorporate the 4-methoxy-benzyl group, the hydrogenated pyrrolidine intermediate undergoes a coupling reaction with 4-methoxybenzyl chloride. This step typically employs a base such as sodium hydroxide to deprotonate the amine, followed by nucleophilic substitution:

Key Conditions :

-

Solvent: Dichloromethane or THF

-

Temperature: 25–40°C

-

Reaction Time: 12–24 hours

Reductive Amination of Aldehydes with Amines

Reductive amination, a one-pot method for forming C–N bonds, is highlighted in RSC Advances (2020) for synthesizing imidazo[1,2-a]pyridine derivatives . Adapting this protocol, 4-methoxybenzaldehyde reacts with 1-ethyl-2-aminomethylpyrrolidine in methanol under acidic catalysis (TosOH, 0.2 eq) at 70°C. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) serves as the reducing agent to stabilize the imine intermediate:

Optimized Parameters :

-

Molar Ratio : 1:1 (aldehyde:amine)

-

Yield : 68–72% (isolated after column chromatography)

-

Purity : >95% (HPLC)

Alkylation of Pyrrolidine Derivatives

Alkylation strategies leverage electrophilic benzyl halides to functionalize amine precursors. US Patent US20130109854A1 (2012) describes the alkylation of 1-ethyl-3,3-diphenyl-pyrrolidin-2-one with morpholine, a methodology adaptable to 4-methoxybenzyl bromide . For the target compound, 1-ethyl-2-aminomethylpyrrolidine reacts with 4-methoxybenzyl bromide in toluene under basic conditions (K<sub>2</sub>CO<sub>3</sub>):

Performance Metrics :

-

Solvent : Toluene or DMF

-

Temperature : 80–100°C

-

Reaction Time : 6–8 hours

-

Yield : 65–70%

Transition Metal-Catalyzed Carbocyclization

A novel approach from RSC Advances (2020) employs titanium- and magnesium-catalyzed carbocyclization of allylpropargyl amines with Et<sub>2</sub>Zn to construct pyrrolidine rings . Starting from N-allyl-substituted 2-alkynylamines, this method generates methylenepyrrolidine derivatives in high yields (85–90%). Subsequent functionalization with 4-methoxybenzylamine via nucleophilic substitution completes the synthesis:

Advantages :

-

Regioselectivity : Z-configuration predominates (>95%)

-

Catalyst System : Ti(O-iPr)<sub>4</sub>/EtMgBr

-

Solvent Compatibility : Dichloromethane, hexane, toluene

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each preparation route:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising candidate in drug discovery due to its unique structural features that allow it to interact with various biological targets.

- Neuropharmacology : Its potential pharmacological properties are being explored for applications in treating neurological disorders. The pyrrolidine moiety may enhance binding affinity to neurotransmitter receptors, influencing neuronal signaling pathways .

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. The mechanism often involves disrupting cell membranes or inhibiting metabolic pathways in pathogens .

Organic Synthesis

(1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized to synthesize more complex molecules for research purposes, facilitating the development of new drugs or materials.

- Chemical Reactions : The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for modifying its structure to enhance desired properties.

Biological Studies

In biological contexts, this compound can be used to investigate interactions between small molecules and macromolecules like proteins and nucleic acids:

- Enzyme Inhibition Studies : Research indicates that it may inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Case Study 1: Neuropharmacological Effects

Research has shown that derivatives of pyrrolidine compounds exhibit neuroprotective effects in models of neurodegenerative diseases. For example, studies evaluating similar compounds demonstrated their ability to modulate neurotransmitter systems effectively, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Properties

A study conducted on pyrrolidine derivatives revealed significant antimicrobial activity against various pathogens. The mechanism involved disrupting bacterial cell membranes, which could be further explored for developing new antibiotics based on this compound .

Mechanism of Action

The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using computational tools.

Table 2: Bioactivity Trends in Amine Derivatives

Biological Activity

(1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine is a synthetic organic compound notable for its structural features, which include a pyrrolidine ring and a methoxy-substituted benzyl group. This compound is part of a larger class of amines that are recognized for their significant roles in medicinal chemistry and biological systems. The unique structure of this compound suggests potential biological activities, including neurotransmitter modulation, antioxidant properties, and anticancer effects.

Structural Characteristics

The compound's structure can be described as follows:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.

- Methoxy Group : The presence of the methoxy group on the benzyl moiety enhances the compound's lipophilicity and may improve its ability to penetrate biological membranes.

Predicted Biological Activities

The biological activity of this compound has been evaluated through computational methods and preliminary experimental studies. The predicted activities include:

- Neurotransmitter Modulation : Similar compounds have shown interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

- Anticancer Activity : Early studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.

In Vitro Studies

- Antiarrhythmic Effects : Research has demonstrated that derivatives of this compound exhibit antiarrhythmic properties in isolated guinea pig heart tissues. These findings suggest that the compound could be beneficial in cardiac applications.

- Hepatic Stellate Cell Inhibition : The compound has been evaluated for its inhibitory effects on immortalized rat hepatic stellate cells (HSC-T6), which are crucial in liver fibrosis and cirrhosis. Results indicated significant inhibitory activity, suggesting potential therapeutic applications in liver diseases.

- Antioxidant Activity : The antioxidant capacity of the compound was assessed using various assays, revealing its ability to reduce oxidative stress markers significantly.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) models have been employed to predict the specific biological activities based on the chemical structure of this compound. These models indicate that modifications to the structure can lead to enhanced biological properties, guiding future synthesis efforts.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features and potential activities of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxybenzyl)pyrrolidine | Similar benzyl substitution | Neurotransmitter modulation |

| 1-Ethylpyrrolidine | Lacks methoxy group | Basic neurotransmitter activity |

| 4-Methoxy-N,N-dimethylbenzamine | Dimethyl substitution instead | Antioxidant properties |

Case Studies

Several case studies have explored the pharmacological potential of related compounds. For instance, a study involving pyrrole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, indicating that modifications in similar structural frameworks can yield diverse biological effects .

Q & A

Q. Basic Characterization

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at 1250–1350 cm⁻¹ and aromatic C-H bends at 700–800 cm⁻¹) .

- NMR :

- HPLC/MS : Validates purity and molecular ion peaks (e.g., [M+H]+) .

How can reaction conditions be optimized to minimize side products like over-alkylation or deprotection?

Q. Advanced Experimental Design

- Temperature Control : Maintain ≤120°C during cyclization to prevent decomposition (observed in pyrazole synthesis in ) .

- Chemoselective Reagents : Use mild deprotecting agents (e.g., TFA/CH₂Cl₂ for PMB groups) to avoid collateral cleavage .

- Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates, as demonstrated in analogous σ receptor antagonist syntheses .

- Byproduct Monitoring : Employ TLC or in-situ IR to detect early-stage impurities .

What strategies are effective for analyzing contradictions in binding affinity data across different receptor subtypes?

Advanced Data Analysis

Contradictions may arise from:

- Receptor Subtype Selectivity : Test against σ₁ vs. σ₂ receptors (as in ’s binding assays) using radiolabeled ligands (e.g., [³H]-DTG) .

- Assay Conditions : Adjust buffer pH (7.4 vs. 6.8) or ion concentrations (Mg²⁺/Ca²⁺) to mimic physiological variability .

- Computational Docking : Perform molecular dynamics simulations to assess steric/electronic compatibility with receptor active sites .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Q. Advanced SAR Methodology

- Scaffold Modifications : Replace the ethyl group on pyrrolidine with cyclopropyl (enhanced metabolic stability, as in ) or introduce electron-withdrawing groups on the benzyl ring (to modulate σ receptor affinity) .

- Bioisosteric Replacement : Substitute 4-methoxybenzyl with 4-fluorobenzyl (tested in for improved CNS penetration) .

- In Vivo Validation : Use sea urchin embryo assays () or xenograft models to correlate in vitro binding with antitubulin/antiproliferative activity .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Q. Advanced Process Chemistry

- Solvent Selection : Replace POCl₃ (corrosive) with PCl₃ or solid-supported reagents for safer large-scale reactions .

- Purification : Optimize column chromatography using gradient elution (e.g., hexane/EtOAc to DCM/MeOH) to isolate polar byproducts .

- Yield Improvement : Employ flow chemistry for exothermic steps (e.g., acylation) to enhance reproducibility .

How can researchers resolve discrepancies between computational predictions and experimental results in target binding?

Q. Advanced Computational-Experimental Integration

- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed poses .

- Crystallography : Co-crystallize the compound with σ receptors (if available) to validate docking models .

- Alanine Scanning : Mutate key receptor residues (e.g., Glu172 in σ₁) to assess critical binding interactions .

What methodologies are recommended for evaluating metabolic stability and toxicity?

Q. Advanced Pharmacokinetics

- Microsomal Assays : Incubate with human liver microsomes (HLM) and monitor CYP450-mediated degradation via LC-MS .

- AMES Test : Assess mutagenicity using Salmonella typhimurium strains (’s antimicrobial screening protocols) .

- hERG Binding Assay : Evaluate cardiac toxicity risks using patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.